molecular formula C20H27NO2 B14155676 N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide CAS No. 900286-09-1

N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide

Cat. No.: B14155676
CAS No.: 900286-09-1
M. Wt: 313.4 g/mol
InChI Key: MEATWQOIPITWMF-UHFFFAOYSA-N
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Description

N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide is an organic compound that belongs to the class of amides It features a benzyl group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide typically involves the reaction of benzylamine with a furan-containing aldehyde or ketone, followed by the addition of a propanamide group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The use of automated systems and advanced catalysts can further enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-ethyl-3-[(5E)-5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide

Uniqueness

N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide is unique due to its specific structural features, such as the presence of a furan ring and a propanamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

900286-09-1

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide

InChI

InChI=1S/C20H27NO2/c1-4-20(22)21(15-17-9-6-5-7-10-17)13-12-18(16(2)3)19-11-8-14-23-19/h5-11,14,16,18H,4,12-13,15H2,1-3H3

InChI Key

MEATWQOIPITWMF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC(C1=CC=CO1)C(C)C)CC2=CC=CC=C2

solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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